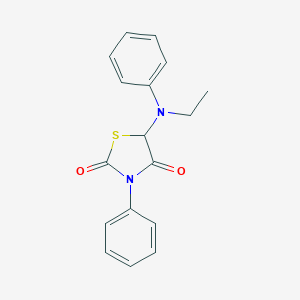![molecular formula C17H17ClN4O2 B259033 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the class of triazine derivatives that have been found to possess significant therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine has significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has potential anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine in lab experiments is its significant anticancer activity against various cancer cell lines. It also has potential anti-inflammatory and antiviral properties that make it a promising candidate for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to evaluate its efficacy and safety in animal models and clinical trials. Additionally, research can be conducted to explore its potential for use in combination therapies with other anticancer agents.
Synthesis Methods
The synthesis of 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorophenyl isocyanate with furan-2-carboxylic acid followed by the reaction with dimethylamine. The resulting product is then treated with triethylorthoformate and triethylamine to yield 2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine.
Scientific Research Applications
2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine has been studied for its potential biological and pharmacological properties. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Studies have also shown that this compound has potential anti-inflammatory and antiviral properties.
properties
Product Name |
2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine |
|---|---|
Molecular Formula |
C17H17ClN4O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H17ClN4O2/c1-22(2)9-11-24-17-15(12-5-7-13(18)8-6-12)20-21-16(19-17)14-4-3-10-23-14/h3-8,10H,9,11H2,1-2H3 |
InChI Key |
CURBCHDLSHTOBT-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=C(N=NC(=N1)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCOC1=C(N=NC(=N1)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)

![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)


![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)

